molecular formula C₂₂H₂₈O₅ B1163227 6,10-di-Hydroxy Norethindrone Acetate

6,10-di-Hydroxy Norethindrone Acetate

Cat. No.: B1163227
M. Wt: 372.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-di-Hydroxy Norethindrone Acetate (CAS: 3734-67-6) is a synthetic progestin derivative structurally related to norethindrone acetate, a 19-nortestosterone compound widely used in hormonal contraceptives and hormone replacement therapy. These modifications may influence its bioavailability, androgenic activity, and interactions with hepatic enzymes, as seen in structurally similar derivatives .

Properties

Molecular Formula

C₂₂H₂₈O₅

Molecular Weight

372.45

Origin of Product

United States

Comparison with Similar Compounds

Norethindrone Acetate (NETA)

  • Structure: A 19-nortestosterone derivative with an acetylated hydroxyl group at position 17α and a ketone at position 3.
  • Key Features: Lower androgenic activity compared to gonane progestins (e.g., levonorgestrel) due to its estrane backbone .
  • Metabolism : Converted to ethinyl estradiol via aromatase, contributing to estrogenic effects in combined oral contraceptives (COCs) .

6,7-Dehydro Norethindrone Acetate

  • Applications : Used in studies on synthetic progestin interactions with hormone receptors .

6α-Hydroxy Norethindrone Acetate

  • Structure: Hydroxylation at position 6α, a known impurity in NETA synthesis.

6,10-di-Hydroxy Norethindrone Acetate

  • Distinctive Features : Dual hydroxylation at positions 6 and 10 likely reduces metabolic degradation and enhances solubility. This modification may diminish androgenic activity compared to NETA, analogous to hydroxylated derivatives of other progestins .

Pharmacodynamic and Pharmacokinetic Comparisons

Androgenic Activity

Compound Androgenic Potency (Relative to Norgestrel) Receptor Binding Profile
Norethindrone Acetate Low (estrane class) Moderate progesterone receptor affinity; partial androgenic receptor antagonism
Levonorgestrel High (gonane class) High progesterone and androgenic receptor affinity
6,10-di-Hydroxy NETA* Theoretically lower Predicted reduced androgenic binding due to steric hindrance from hydroxyl groups

*Inferred from structural analogs like 6α-Hydroxy NETA .

Metabolic Effects

  • Norethindrone Acetate: Inhibits hepatic triglyceride secretion, reducing serum triglycerides in glucose-fed swine . However, combined with leuprolide acetate, it decreases HDL cholesterol and increases LDL/HDL ratios in humans .
  • Medroxyprogesterone Acetate (MPA) : Less potent than NETA in stimulating prolactin production in endometrial stromal cells, suggesting differential receptor activation .

Clinical Efficacy and Adverse Event Profiles

Breakthrough Bleeding

  • NETA Monotherapy: 68% of endometriosis patients experienced breakthrough bleeding vs. 14% with leuprolide acetate alone. Combination therapy (NETA + leuprolide) reduced bleeding to 20% .
  • Elagolix + NETA: Lower incidence of hot flashes and nausea compared to elagolix monotherapy, attributed to NETA’s estrogen-stabilizing effects .

Lipid Profile Impact

Regimen HDL Cholesterol Change LDL/HDL Ratio Change
Leuprolide + NETA ↓ 15–20% ↑ 25–30%
Triphasic Norgestimate + EE2 Neutral Neutral
Monophasic NETA + EE2 ↓ 10% ↑ 15%

Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.